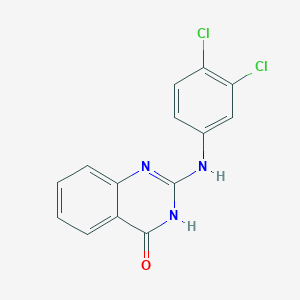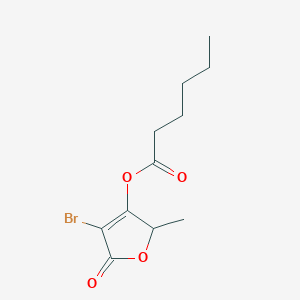![molecular formula C18H19N3O B12910832 1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- CAS No. 140214-77-3](/img/structure/B12910832.png)
1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a butanol group attached to a phthalazinyl group, which is further substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- typically involves the reaction of 1-butanol with 4-phenyl-1-phthalazinylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. The industrial production process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and phthalazinyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Butanol: A simple alcohol with a hydroxyl group attached to a butyl chain.
4-Phenyl-1-phthalazinylamine: A compound with a phthalazinyl group substituted with a phenyl group.
2-Phenyl-1-butanol: An alcohol with a phenyl group attached to the second carbon of a butanol chain.
Uniqueness
1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
140214-77-3 |
|---|---|
Fórmula molecular |
C18H19N3O |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
2-[(4-phenylphthalazin-1-yl)amino]butan-1-ol |
InChI |
InChI=1S/C18H19N3O/c1-2-14(12-22)19-18-16-11-7-6-10-15(16)17(20-21-18)13-8-4-3-5-9-13/h3-11,14,22H,2,12H2,1H3,(H,19,21) |
Clave InChI |
ZSZYNPZYPSNALP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


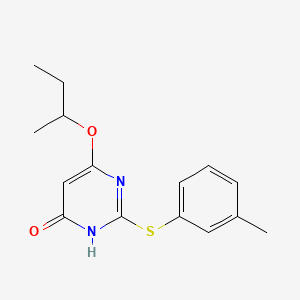
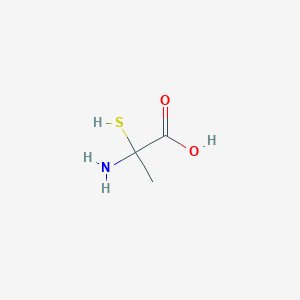

![(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12910765.png)
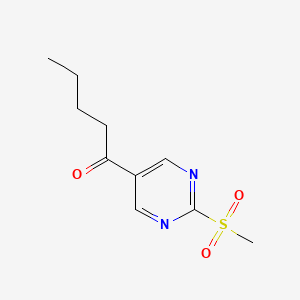

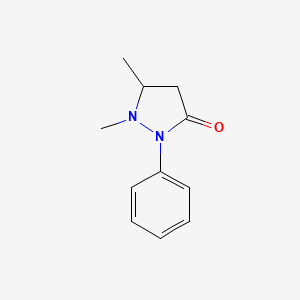
![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)
![5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine](/img/structure/B12910817.png)
